N-(4-chlorophenyl)-2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)acetamide
Description
N-(4-chlorophenyl)-2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)acetamide (CAS 338961-40-3) is a sulfonamide-containing acetamide derivative characterized by multiple halogen (Cl) and methoxy substituents. Its structure includes a 4-chlorophenyl group attached to both the acetamide nitrogen and the sulfonyl moiety, alongside a 2,4-dichloro-5-methoxyphenylamino group. This compound is part of a broader class of sulfonamide derivatives, which are widely studied for their biological activities, including enzyme inhibition and antimicrobial properties .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-methoxyanilino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl4N2O4S/c1-31-20-11-19(17(24)10-18(20)25)27(32(29,30)16-8-4-14(23)5-9-16)12-21(28)26-15-6-2-13(22)3-7-15/h2-11H,12H2,1H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYWXMUQMXQIEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N(CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl4N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)acetamide is a complex organic compound with potential biological activities. This article reviews its biological activity, including antibacterial effects, enzyme inhibition, anticancer properties, and other pharmacological effects based on diverse research findings.
- Chemical Formula : C16H14Cl3N3O3S
- Molecular Weight : 441.9 g/mol
- CAS Number : 895457-45-1
Biological Activity Overview
The compound exhibits a range of biological activities, which can be summarized as follows:
1. Antibacterial Activity
Research indicates that derivatives of compounds similar to this compound show moderate to strong antibacterial activity against various strains. For instance:
- Bacterial Strains Tested : Salmonella typhi, Bacillus subtilis, and others.
- Activity Level : Moderate to strong against specific strains; weak against others .
2. Enzyme Inhibition
The compound has been studied for its ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) : The compound demonstrated significant inhibitory activity, which is crucial for potential treatments of neurodegenerative diseases.
- Urease : Strong inhibition was noted, indicating potential applications in managing conditions related to urease-producing pathogens .
3. Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties:
- Mechanism : It may induce apoptosis in cancer cells and inhibit tumor growth.
- Case Studies : Various derivatives have been tested in vitro and in vivo, showing promising results against different cancer cell lines .
Data Tables
| Activity Type | Target Organism/Enzyme | Results |
|---|---|---|
| Antibacterial | Salmonella typhi | Moderate to strong activity |
| Bacillus subtilis | Moderate to strong activity | |
| Enzyme Inhibition | Acetylcholinesterase | Significant inhibition |
| Urease | Strong inhibition | |
| Anticancer | Various cancer cell lines | Induction of apoptosis noted |
Case Studies
- Antiviral Activity : A study highlighted that similar compounds exhibited potent antiviral activity against human adenovirus (HAdV), with selectivity indexes greater than 100 compared to standard treatments like niclosamide .
- Mechanistic Insights : Docking studies revealed that the compound interacts with specific amino acids in target proteins, suggesting a well-defined mechanism of action that could be exploited for drug development .
Scientific Research Applications
Antibacterial Activity
Compounds with sulfonamide moieties, such as N-(4-chlorophenyl)-2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)acetamide, have shown significant antibacterial properties. Research indicates that derivatives of this compound exhibit moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis.
Case Study: Antibacterial Screening
A study synthesized several derivatives of piperidine and oxadiazole containing sulfonamide functionalities. The most active compounds demonstrated IC50 values ranging from 0.63 µM to 6.28 µM against acetylcholinesterase and urease enzymes, indicating their potential as effective antibacterial agents .
| Compound ID | Bacterial Strain | IC50 (µM) |
|---|---|---|
| 7l | Salmonella typhi | 2.14 |
| 7m | Bacillus subtilis | 0.63 |
| 7n | Escherichia coli | 2.17 |
| 7o | Staphylococcus aureus | 1.13 |
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory properties, particularly against acetylcholinesterase and urease. Such inhibition is crucial in treating conditions like Alzheimer's disease and certain bacterial infections.
Enzyme Inhibition Data
Research has highlighted that compounds with similar structures can act as potent inhibitors of urease, which is significant in the treatment of urinary infections.
| Enzyme | Compound ID | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 7p | 6.28 |
| Urease | 7v | 2.14 |
Cancer Chemotherapy
The sulfonamide group is known for its role in cancer therapy due to its ability to inhibit certain enzymes involved in tumor growth. Compounds similar to this compound have been investigated for their cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A series of synthesized compounds were evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that several derivatives exhibited significant anti-proliferative activity.
| Compound ID | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 7r | HeLa | 1.21 |
| 7u | MCF-7 | 2.39 |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
Substituents on the Acetamide Nitrogen
- Target Compound : 4-Chlorophenyl group.
- Analogues: 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N-methylacetamide (): Replaces the 4-chlorophenyl group with a methyl group, reducing steric bulk and lipophilicity.
Sulfonamide and Heterocyclic Modifications
- 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (): Features a triazole-thiophene hybrid, which may improve metabolic stability compared to the target compound’s dichlorophenyl group.
Halogen and Methoxy Substituents
- N-(4-Chlorophenyl)-2-(hydroxyimino)-acetamide (): Replaces the sulfonamide and dichlorophenyl groups with a hydroxyimino moiety, simplifying the structure and altering hydrogen-bonding capacity.
Physicochemical Properties
Key Observations :
Hydrogen Bonding and Crystal Packing
- The target compound’s sulfonamide group likely participates in hydrogen bonding (e.g., N–H⋯O), similar to the layered structures observed in N-(4-Chlorophenyl)-2-(hydroxyimino)-acetamide ().
- Heterocyclic analogues () exhibit additional interactions (e.g., C–H⋯π) due to aromatic rings, influencing solubility and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
